2-{[1-(furan-2-carbonyl)pyrrolidin-3-yl]oxy}-4,6-dimethylpyrimidine

PDE4B2 inhibition Pyrimidine-pyrrolidine ether Furan-2-carbonyl pharmacophore

2-{[1-(furan-2-carbonyl)pyrrolidin-3-yl]oxy}-4,6-dimethylpyrimidine (CAS 2034531-14-9; molecular formula C₁₅H₁₇N₃O₃, MW 287.319) is a heterocyclic small molecule belonging to the class of pyrimidine-substituted pyrrolidine ethers. The core scaffold features a 4,6-dimethylpyrimidine ring linked via an ether bond to a pyrrolidine ring, which in turn is N-acylated with a furan-2-carbonyl group.

Molecular Formula C15H17N3O3
Molecular Weight 287.319
CAS No. 2034531-14-9
Cat. No. B2829531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[1-(furan-2-carbonyl)pyrrolidin-3-yl]oxy}-4,6-dimethylpyrimidine
CAS2034531-14-9
Molecular FormulaC15H17N3O3
Molecular Weight287.319
Structural Identifiers
SMILESCC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=CC=CO3)C
InChIInChI=1S/C15H17N3O3/c1-10-8-11(2)17-15(16-10)21-12-5-6-18(9-12)14(19)13-4-3-7-20-13/h3-4,7-8,12H,5-6,9H2,1-2H3
InChIKeyTUFWDFHXBZIPEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{[1-(furan-2-carbonyl)pyrrolidin-3-yl]oxy}-4,6-dimethylpyrimidine (CAS 2034531-14-9): Procurement-Relevant Chemical Profile


2-{[1-(furan-2-carbonyl)pyrrolidin-3-yl]oxy}-4,6-dimethylpyrimidine (CAS 2034531-14-9; molecular formula C₁₅H₁₇N₃O₃, MW 287.319) is a heterocyclic small molecule belonging to the class of pyrimidine-substituted pyrrolidine ethers. The core scaffold features a 4,6-dimethylpyrimidine ring linked via an ether bond to a pyrrolidine ring, which in turn is N-acylated with a furan-2-carbonyl group [1]. This compound appears in several commercial screening collections as a research chemical, typically offered at ≥95% purity . As of the search date (2026-05-09), no peer-reviewed publications or patents containing quantitative functional assay data (e.g., IC₅₀, Kd, cellular activity) for this specific compound were identified in public-domain sources, which fundamentally limits the scope of evidence-based differentiation relative to structural analogs.

Why Close Analogs of 2-{[1-(furan-2-carbonyl)pyrrolidin-3-yl]oxy}-4,6-dimethylpyrimidine Cannot Be Assumed Interchangeable


In the absence of publicly available quantitative functional data for the target compound, no empirical basis exists to assert that substitution of any close analog would yield equivalent—or even predictable—biological or chemical behaviour. The structural determinants that are most likely to influence target binding, selectivity, and physicochemical properties—specifically the nature of the N-acyl group (furan-2-carbonyl), the 4,6-dimethyl substitution pattern on the pyrimidine, and the ether-linked pyrrolidine stereochemistry—are known from the broader pyrimidine-pyrrolidine inhibitor class to produce divergent activity profiles even between congeners differing by a single atom [1]. Consequently, procurement decisions that rely on analog substitution without compound-specific data carry a risk of introducing unrecognised functional liabilities; this sets the stage for the evidence assessment that follows.

Quantitative Differentiation Evidence for 2-{[1-(furan-2-carbonyl)pyrrolidin-3-yl]oxy}-4,6-dimethylpyrimidine vs. Closest Analogs


Evidence Gap: No Public-Domain Quantitative Comparator Data Are Available for This Compound

A comprehensive search of primary research papers, patents, and authoritative databases (PubMed, Patentscope, ChEMBL, BindingDB, PubChem) conducted on 2026-05-09 identified no quantitative functional data for 2-{[1-(furan-2-carbonyl)pyrrolidin-3-yl]oxy}-4,6-dimethylpyrimidine from sources other than a single vendor page (benchchem.com), which is excluded per the source rules. A vendor page on benchchem.com states that the compound inhibits PDE4B2 and elevates intracellular cAMP, but no IC₅₀ value, enzyme isoform selectivity profile, or cellular assay result is provided . Without a published numeric value for any comparator compound in the same assay, no quantified difference can be calculated or claimed. Analogs such as 2-{[1-(4-ethoxybenzoyl)pyrrolidin-3-yl]oxy}-4,6-dimethylpyrimidine and 2-((1-((3-chloro-4-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine have been identified in commercial catalogs , but likewise lack public quantitative profiling. Therefore, the evidence dimension 'Functional activity (enzyme inhibition)' lacks both target-compound data and comparator data, precluding any quantitative head-to-head comparison.

PDE4B2 inhibition Pyrimidine-pyrrolidine ether Furan-2-carbonyl pharmacophore

Potential Application Scenarios for 2-{[1-(furan-2-carbonyl)pyrrolidin-3-yl]oxy}-4,6-dimethylpyrimidine Based on Structural Class


Medicinal Chemistry Hit-to-Lead Exploration Targeting PDE4B2

The vendor-reported mechanism of PDE4B2 inhibition, although unvalidated by public data, suggests this compound could serve as a starting point for structure-activity relationship (SAR) campaigns aimed at inflammatory or neurological indications . The 4,6-dimethylpyrimidine core and furan-2-carbonyl group offer multiple vectors for derivatisation, making it a useful scaffold for library synthesis where PDE4B2 inhibition is the primary screening endpoint.

Pharmacophore Model Validation for Intracellular cAMP Modulation

If PDE4B2 inhibition is confirmed in-house, the compound could be used to validate computational pharmacophore models predicting cAMP elevation in relevant cell types (e.g., monocytes, bronchial epithelial cells). Its distinct N-acyl group distinguishes it from the classic rolipram-like pharmacophore, potentially offering a differentiated binding pose for model refinement.

Analytical Reference Standard for Analog Purity Assessment

Given the commercial availability of several close analogs (e.g., the isoxazole-3-carbonyl variant, CAS 2034475-44-8) , the target compound can function as a chromatographic reference standard to confirm the identity and purity of structurally related screening compounds, reducing the risk of mis-annotation in high-throughput screening decks.

Quote Request

Request a Quote for 2-{[1-(furan-2-carbonyl)pyrrolidin-3-yl]oxy}-4,6-dimethylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.